2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-, (2Z)-

Description

IUPAC Nomenclature and Structural Representation

The compound 2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-, (2Z) - is systematically named according to IUPAC rules as (2Z)-1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-2-buten-1-one . This nomenclature specifies:

- The parent structure: a butenone (4-carbon chain with a ketone group at position 1 and a double bond between carbons 2 and 3).

- The substituent: a 2,6,6-trimethyl-1,3-cyclohexadienyl group attached to the ketone.

- The stereochemistry: the (2Z) designation indicates the cis configuration of the double bond in the butenone moiety.

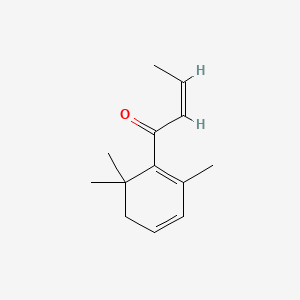

The structural formula (Figure 1) features a conjugated cyclohexadiene ring with methyl groups at positions 2, 6, and 6, linked to a butenone chain. The 1,3-cyclohexadienyl group introduces additional stereoelectronic considerations due to its non-aromatic, conjugated diene system.

Synonyms and Registry Numbers

This compound is referenced under multiple identifiers across chemical databases:

| Synonym | Registry Number |

|---|---|

| β-Ionone | 14901-07-6 |

| α-Ionone | 127-41-3 |

| 4-(2,6,6-Trimethylcyclohex-1-enyl)-3-buten-2-one | 14901-07-6 |

| (Z)-1-(2,6,6-Trimethyl-1,3-cyclohexadienyl)-2-buten-1-one | N/A |

Key Notes on Registry Numbers :

Isomeric Forms and Stereochemical Considerations

The compound exhibits two primary forms of isomerism:

- Geometric Isomerism : The (2Z) designation differentiates it from the (2E) isomer, altering the spatial arrangement of substituents around the butenone double bond. This configuration impacts molecular polarity and intermolecular interactions.

- Cyclohexadienyl Substituent Isomerism : Variations in methyl group positioning (e.g., 2,6,6- vs. 2,2,6-trimethyl) or diene conjugation (1,3- vs. 1,4-) generate distinct regioisomers, as seen in damascenone derivatives.

Stereochemical Stability :

- The 1,3-cyclohexadienyl group adopts a non-planar conformation, leading to axial chirality. However, rapid ring puckering at room temperature often renders enantiomers unresolvable under standard conditions.

- The (2Z) butenone configuration is thermodynamically less stable than the (2E) form due to steric hindrance between the cyclohexadienyl group and the methyl substituent.

Properties

CAS No. |

59739-63-8 |

|---|---|

Molecular Formula |

C13H18O |

Molecular Weight |

190.28 g/mol |

IUPAC Name |

(Z)-1-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)but-2-en-1-one |

InChI |

InChI=1S/C13H18O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h5-8H,9H2,1-4H3/b7-5- |

InChI Key |

POIARNZEYGURDG-ALCCZGGFSA-N |

Isomeric SMILES |

C/C=C\C(=O)C1=C(C=CCC1(C)C)C |

Canonical SMILES |

CC=CC(=O)C1=C(C=CCC1(C)C)C |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Degradation of Carotenoids

One of the most common laboratory methods for synthesizing (Z)-beta-Damascenone involves the degradation of carotenoids such as beta-carotene. This process employs strong acids like sulfuric acid or hydrochloric acid under controlled conditions to break down beta-carotene into smaller fragments, including (Z)-beta-Damascenone.

- Dissolve beta-carotene in an organic solvent (e.g., dichloromethane or ethanol).

- Add a catalytic amount of sulfuric acid or hydrochloric acid.

- Heat the reaction mixture under reflux conditions for several hours.

- Extract the product using liquid-liquid extraction techniques followed by purification through column chromatography.

- High specificity for producing (Z)-beta-Damascenone.

- Relatively simple setup suitable for laboratory-scale synthesis.

- Use of strong acids may pose safety risks.

- Low yield due to side reactions and degradation products.

Industrial Production Methods

Biotechnological Fermentation

In industrial settings, (Z)-beta-Damascenone is often produced via fermentation of plant materials rich in carotenoids. Specific strains of microorganisms are employed to convert carotenoids into desired products.

- Raw Material Preparation: Extract carotenoid-rich substrates from plants such as carrots or tomatoes.

- Fermentation: Introduce microorganisms such as Saccharomyces cerevisiae or other engineered strains into the substrate under optimized conditions (temperature, pH, nutrient supply).

- Product Recovery: Isolate (Z)-beta-Damascenone using distillation or extraction techniques.

- Environmentally friendly and sustainable.

- Scalable for large-scale production.

- Requires specialized microbial strains and fermentation setups.

- Longer production time compared to chemical synthesis.

Alternative Methods

Isomerization of Precursors

A novel approach involves using precursors such as 1-(2,6,6-trimethyl-3-cyclohexenyl)-1,3-butanedione. This precursor undergoes isomerization followed by reaction steps to yield (Z)-beta-Damascenone.

- Isomerize 1-(2,6,6-trimethyl-3-cyclohexenyl)-1,3-butanedione using a base catalyst such as sodium amide in dimethylbenzene at elevated temperatures (~50°C).

- React the isomerized product under specific conditions to form (Z)-beta-Damascenone.

- Avoids oxidation steps seen in other methods.

- Lower environmental impact due to reduced chemical waste.

- Requires precise control over reaction conditions to prevent side reactions.

- Limited scalability without further optimization.

Data Table: Comparative Analysis of Preparation Methods

| Method | Key Reactants | Advantages | Disadvantages |

|---|---|---|---|

| Acid-Catalyzed Degradation | Beta-carotene + Sulfuric/HCl Acid | Simple setup; high specificity | Safety risks; low yield |

| Biotechnological Fermentation | Carotenoid-rich plant materials | Sustainable; scalable | Requires specialized strains |

| Isomerization of Precursors | 1-(2,6,6-trimethyl-cyclohexenyl)-butanedione | Avoids oxidation; eco-friendly | Complex reaction control |

Chemical Reactions Analysis

Types of Reactions

(Z)-beta-Damascenone undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different oxidized products, depending on the conditions and reagents used.

Reduction: Although less common, reduction reactions can modify the structure of (Z)-beta-Damascenone.

Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out under mild conditions to prevent over-oxidation.

Reduction: Reducing agents such as sodium borohydride can be used, often under controlled temperatures to ensure selective reduction.

Substitution: Various nucleophiles can be used in substitution reactions, often in the presence of catalysts to enhance the reaction rate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or ketones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Physical Characteristics

| Property | Value |

|---|---|

| Appearance | Colorless to pale yellow liquid |

| Odor | Floral rose, apple fruity |

| Density | 0.890 g/cm³ |

| Boiling Point | Estimated at 270 °C |

Chemistry

In the field of chemistry, α-Damascenone serves as a reference compound for studying aroma compounds and their interactions. It is utilized in research to understand structure-odor relationships in fragrance chemistry. The compound's unique structure allows it to interact effectively with olfactory receptors, making it a valuable model for sensory studies.

Biology

Research indicates that α-Damascenone plays a role in plant signaling and defense mechanisms. It is believed to act as a signaling molecule that helps plants respond to environmental stresses. Studies have shown its potential effects on plant growth and development by influencing various biochemical pathways.

Medicine

Although not widely used in clinical settings, α-Damascenone has been investigated for its antioxidant properties. Research has suggested that it may help prevent oxidative stress-related diseases by scavenging free radicals. Further studies are ongoing to explore its therapeutic potential and safety profile.

Fragrance and Flavor Industry

α-Damascenone is extensively used in the fragrance and flavor industries due to its strong floral aroma. It is a key ingredient in perfumes, cosmetics, and food flavorings. Its ability to enhance the sensory properties of products makes it highly sought after.

Sensory Evaluation Studies

A study published in the Journal of Agricultural and Food Chemistry evaluated the sensory properties of α-Damascenone in food products. The findings indicated that formulations containing α-Damascenone were preferred by consumers over those without it due to its pleasant aroma and flavor-enhancing qualities.

The biological activity of α-Damascenone is primarily mediated through its interaction with specific receptors:

- Olfactory Receptors: It activates olfactory receptors responsible for detecting floral scents.

- Sensory Neurons: It may influence sensory neurons associated with taste and smell pathways.

Allergenic Potential

Despite its desirable fragrance properties, α-Damascenone has been identified as a potential allergen. The European Commission's Scientific Committee on Consumer Safety has raised concerns regarding its use in cosmetic products due to possible sensitization and allergic reactions. It is classified under GHS hazard statements indicating skin sensitization (H317) and environmental hazards (H411) related to aquatic life.

Mechanism of Action

The mechanism of action of (Z)-beta-Damascenone involves its interaction with olfactory receptors in the nose, which are responsible for detecting odors. When (Z)-beta-Damascenone binds to these receptors, it triggers a signal transduction pathway that ultimately leads to the perception of its characteristic aroma. The molecular targets include specific olfactory receptor proteins, and the pathways involved are part of the olfactory signaling cascade.

Comparison with Similar Compounds

Similar Compounds

alpha-Damascenone: Another isomer of damascenone with a slightly different structure and aroma profile.

beta-Ionone: A compound with a similar structure but different functional groups, contributing to a different aroma.

beta-Damascone: A related compound with a similar floral aroma but differing in its chemical structure.

Uniqueness

(Z)-beta-Damascenone is unique due to its potent and distinct aroma, which is more intense than many other similar compounds. Its ability to contribute significantly to the fragrance and flavor profiles of products, even in trace amounts, sets it apart from other related compounds.

Biological Activity

2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-, commonly referred to as α-Damascenone , is a compound known for its significant biological activities and applications in various fields, particularly in fragrance and flavor industries. This article provides an in-depth analysis of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula: C13H18O

- Molecular Weight: 190.28 g/mol

- CAS Number: 23696-85-7

Physical Characteristics

| Property | Value |

|---|---|

| Appearance | Colorless to pale yellow liquid |

| Odor | Floral rose, apple fruity, black currant aroma |

| Density | 0.890 g/cm³ |

| Boiling Point | 270 °C (estimated) |

Fragrance and Flavor Profile

α-Damascenone is widely recognized for its floral and fruity aroma , making it a popular choice in the perfume industry. Its sensory properties are attributed to its unique chemical structure, which allows it to interact with olfactory receptors effectively. Studies indicate that it can be detected at very low concentrations, enhancing its utility in fragrance formulations .

Allergenic Potential

Despite its desirable fragrance properties, α-Damascenone has been identified as a potential allergen. The European Commission's Scientific Committee on Consumer Safety (SCCS) has highlighted concerns regarding its use in cosmetic products due to possible sensitization and allergic reactions . The compound is classified under GHS hazard statements indicating skin sensitization (H317) and environmental hazards (H411) related to aquatic life .

Study on Sensory Evaluation

A study published in the Journal of Agricultural and Food Chemistry evaluated the sensory properties of α-Damascenone when used in food products. The results indicated that it significantly enhances the overall flavor profile of certain foods, particularly in fruit-based products. The study noted that consumers preferred formulations with α-Damascenone over those without it due to its pleasant aroma .

Allergy Induction Research

Research conducted by the SCCS assessed the allergenic potential of various fragrance compounds, including α-Damascenone. The findings suggested that while the compound is generally safe at low concentrations, higher levels could lead to sensitization in susceptible individuals. This highlights the need for careful regulation of its concentration in consumer products .

The biological activity of α-Damascenone is primarily mediated through its interaction with specific receptors:

- Olfactory Receptors: It activates olfactory receptors responsible for detecting floral scents.

- Sensory Neurons: It may influence sensory neurons associated with taste and smell pathways.

Q & A

Q. How is the Z-configuration of the double bond in this compound experimentally determined?

Methodological Answer: The stereochemistry (Z-configuration) is confirmed via nuclear Overhauser effect (NOE) NMR spectroscopy. Irradiation of the α,β-unsaturated carbonyl proton reveals spatial proximity to the cyclohexadienyl methyl groups, confirming the cis arrangement. High-resolution mass spectrometry (HRMS) further validates the molecular formula (C₁₃H₁₈O, MW 190.28) . For structural analogs like β-damascenone, coupling constants (J ≈ 12–14 Hz for trans vs. 8–10 Hz for cis) in ¹H-NMR also differentiate configurations .

Q. What spectroscopic methods are used for characterization, and what key features distinguish this compound?

Methodological Answer:

- IR Spectroscopy : A strong C=O stretch near 1670 cm⁻¹ and conjugated diene absorptions (~1600 cm⁻¹) are observed. Reference spectra from Perkampus and Braunschweig (1966) provide comparative data .

- UV/Vis : Conjugation between the cyclohexadienyl and butenone moieties results in λmax ~250–280 nm, critical for photostability studies .

- Mass Spectrometry : Key fragments include m/z 175 (loss of CH₃) and m/z 121 (cyclohexadienyl ring cleavage), as per NIST electron ionization data .

Q. How is the compound purified post-synthesis, and what challenges arise due to structural analogs?

Methodological Answer: Gas chromatography (GC) with a DB-5 capillary column (30 m × 0.32 mm × 1 μm) is used, employing a temperature ramp (40°C to 230°C). Co-elution risks with isomers (e.g., α-damascone, CAS 24720-09-0) necessitate retention index (RI) validation against standards (RI ≈1493–1496 for DB-5) . Preparative HPLC with chiral columns resolves stereochemical impurities .

Q. How is the standard enthalpy of formation (ΔfH°) determined experimentally?

Methodological Answer: Combustion calorimetry (Ccb method) in the liquid phase yields ΔfH° = -213.4 ± 2.8 kJ/mol. Corrections for vaporization enthalpy (ΔvapH = 69.0 kJ/mol at 306 K) and phase transitions are applied using data from Gerasimov et al. (1985) and Stephenson and Malanowski (1987) .

Advanced Research Questions

Q. How can discrepancies in reported thermodynamic data (e.g., ΔvapH) be resolved?

Methodological Answer: Discrepancies arise from measurement techniques (static vs. dynamic methods). For example, static vapor pressure measurements (291–334 K) by Stephenson and Malanowski (1987) may differ from earlier dynamic approaches by Serpinskii et al. (1957). Statistical re-evaluation using the Clarke-Glew equation or quantum mechanical calculations (e.g., COSMO-RS) reconciles these differences .

Q. How do computational models (DFT, MD) compare with experimental spectral data?

Methodological Answer: Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level predicts IR vibrational modes (C=O stretch, δCH₃) within ±10 cm⁻¹ of experimental values. Molecular dynamics (MD) simulations of UV/Vis spectra align with λmax shifts observed in polar solvents (Δλ ~5 nm in ethanol vs. hexane) .

Q. What environmental analysis methods detect trace quantities in complex matrices?

Methodological Answer: Solid-phase microextraction (SPME) coupled with GC-MS (DB-5 column, EI mode) achieves detection limits of 0.1 ppb in aqueous samples. Isotope dilution using ¹³C-labeled analogs corrects matrix effects. Validation follows EPA Method 8270 for semi-volatile organics .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer: Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation in amber glass vs. 15% in clear vials, indicating UV sensitivity. LC-MS/MS identifies primary degradation products (e.g., hydroxylated derivatives via radical oxidation), as seen in related damascones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.